The synthesis of Tonabersat involves a multi-step organic chemical process. The key steps include:
Technical parameters such as temperature, solvent choice, and reaction time are critical throughout these stages to optimize yields and minimize by-products .
Tonabersat's molecular structure can be described in detail as follows:
The stereochemistry around the chromene core is significant for its biological activity, with specific configurations influencing its interaction with connexin proteins .
Tonabersat participates in several chemical reactions relevant to its pharmacological activity:
These reactions underscore Tonabersat's role as a modulator of intercellular communication via gap junctions, affecting various cellular processes involved in neuroprotection and tumor biology.
Tonabersat exerts its effects primarily through:
This mechanism positions Tonabersat as a promising candidate for therapeutic strategies aimed at mitigating damage from neurological insults and improving outcomes in glioblastoma treatment.
Tonabersat has several potential applications in medicine:
Tonabersat (SB-220453) emerged from systematic optimization of the benzoylamino-benzopyran scaffold, a chemical class recognized for its neurological activity. Its core structure consists of a chroman ring fused with a benzamide moiety, featuring stereospecificity at the C3 and C4 positions ((3S,4S) configuration) critical for biological activity [1] [6]. The molecular formula C₂₀H₁₉ClFNO₄ (molecular weight: 391.82 g/mol) includes key substituents: an acetyl group at C6, hydroxy and dimethyl groups at C2/C3, and a 3-chloro-4-fluorobenzamide moiety linked to the chroman nitrogen [4] [7]. This configuration enables selective interaction with neuronal targets, particularly gap junctions and serotonin receptors [6].
Table 1: Key Physicochemical Properties of Tonabersat
Property | Value |
---|---|
Molecular Formula | C₂₀H₁₉ClFNO₄ |
CAS Registry Number | 175013-84-0 |
IUPAC Name | N-[(3S,4S)-6-acetyl-3-hydroxy-2,2-dimethylchroman-4-yl]-3-chloro-4-fluorobenzamide |
LogP | 4.075 |
Hydrogen Bond Donors | 2 (amide NH, hydroxyl OH) |
Rotatable Bonds | 3 |
Aqueous Solubility | 0.00892 mg/mL (predicted) |
Tonabersat’s development traces to its predecessor Carabersat (SB-20469), an early benzopyran derivative investigated for epilepsy. Structural refinements focused on enhancing blood-brain barrier permeability and target specificity:
These modifications yielded a compound with a distinct pharmacological profile: Tonabersat’s gap junction modulation diverged from Carabersat’s primary sodium channel action. In vivo studies confirmed Tonabersat’s ability to suppress CSD propagation at 10 mg/kg, a mechanism absent in earlier analogs [1] [3].
Migraine Prophylaxis via Cortical Spreading Depression Inhibition
Tonabersat modulates neuronal and astrocytic connexin-based gap junctions, pivotal in CSD propagation—a depolarization wave underlying migraine aura [3]. Key evidence includes:
Emerging Anticonvulsant and Neuroprotective Applications
Beyond migraine, Tonabersat exhibits broader neuromodulatory effects:
Table 2: Summary of Tonabersat’s Therapeutic Mechanisms
Therapeutic Area | Primary Target | Key Pharmacodynamic Effect | Evidence Level |
---|---|---|---|
Migraine Prophylaxis | Neuronal gap junctions | Cortical spreading depression inhibition | Phase II clinical trials |
Cancer Metastasis | Astrocytic connexins | Disruption of metastatic cell signaling | Preclinical (in vivo) |
Neuroprotection | Pannexin-1 channels | Reduction of neuroinflammatory cascades | Patent applications |
Tonabersat represents a mechanistically distinct approach to neurological disorders, targeting intercellular communication rather than neurotransmitter systems. Its evolution exemplifies structure-driven optimization for CNS penetration and target engagement, with ongoing research expanding its therapeutic landscape [1] [8] [9].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7